molecular formula C8H9BrFN B7900545 4-bromo-3-fluoro-N,N-dimethylaniline CAS No. 1352218-99-5

4-bromo-3-fluoro-N,N-dimethylaniline

Cat. No.: B7900545
CAS No.: 1352218-99-5
M. Wt: 218.07 g/mol
InChI Key: XJMQJBUNUWPJGH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-bromo-3-fluoro-N,N-dimethylaniline typically involves a multi-step process starting from aniline. One common method includes the following steps :

    Nitration: Aniline is first nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to form an amine.

    Bromination and Fluorination: The amine is subsequently brominated and fluorinated under specific conditions to yield the desired product.

Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-3-fluoro-N,N-dimethylaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds . The molecular targets and pathways involved are determined by the specific reaction conditions and the nature of the other reactants.

Properties

IUPAC Name

4-bromo-3-fluoro-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMQJBUNUWPJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260795
Record name Benzenamine, 4-bromo-3-fluoro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352218-99-5
Record name Benzenamine, 4-bromo-3-fluoro-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352218-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-bromo-3-fluoro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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